molecular formula C14H13Cl2NO2 B12081334 2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide

2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide

Cat. No.: B12081334
M. Wt: 298.2 g/mol
InChI Key: ORINIFVNZFZTBF-UHFFFAOYSA-N
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Description

2,3-Dichloro-n-(2’,6’-diethylphenyl)maleimide is a chemical compound with the molecular formula C14H13Cl2NO2. It is known for its unique structure, which includes a maleimide core substituted with dichloro and diethylphenyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-n-(2’,6’-diethylphenyl)maleimide typically involves the reaction of maleic anhydride with 2,6-diethylaniline in the presence of chlorinating agents. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-n-(2’,6’-diethylphenyl)maleimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of substituted maleimides .

Scientific Research Applications

2,3-Dichloro-n-(2’,6’-diethylphenyl)maleimide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-n-(2’,6’-diethylphenyl)maleimide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their function and leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Diethylphenyl)-2,3-dichloromaleimide
  • 1-(2,6-Diethylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione
  • 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2,6-diethylphenyl)-

Uniqueness

2,3-Dichloro-n-(2’,6’-diethylphenyl)maleimide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties.

Properties

Molecular Formula

C14H13Cl2NO2

Molecular Weight

298.2 g/mol

IUPAC Name

3,4-dichloro-1-(2,6-diethylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C14H13Cl2NO2/c1-3-8-6-5-7-9(4-2)12(8)17-13(18)10(15)11(16)14(17)19/h5-7H,3-4H2,1-2H3

InChI Key

ORINIFVNZFZTBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C(=O)C(=C(C2=O)Cl)Cl

Origin of Product

United States

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